5-Chloro-N-ethylpyrimidin-2-amine
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Overview
Description
5-Chloro-N-ethylpyrimidin-2-amine: is an aromatic heterocyclic compound with the molecular formula C6H8ClN3 and a molecular weight of 157.60 g/mol . It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-ethylpyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives followed by alkylation. One common method includes the reaction of 5-chloropyrimidine with ethylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-N-ethylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidine derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, which can be further utilized in different applications.
Scientific Research Applications
5-Chloro-N-ethylpyrimidin-2-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Chloro-N-ethylpyrimidin-2-amine involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or antiviral properties . The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-Chloropyrimidine: A precursor in the synthesis of 5-Chloro-N-ethylpyrimidin-2-amine.
N-Ethylpyrimidin-2-amine: A related compound without the chlorine substitution.
Uniqueness: this compound is unique due to the presence of both the chlorine and ethylamine groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
5-chloro-N-ethylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPKSWPBWJIOIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693783 |
Source
|
Record name | 5-Chloro-N-ethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289388-01-7 |
Source
|
Record name | 5-Chloro-N-ethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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